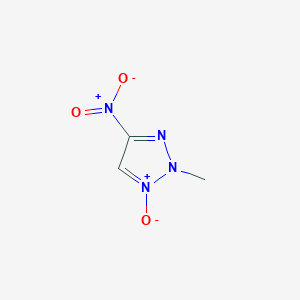![molecular formula C18H19BrN2O2 B11556079 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11556079.png)
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group and a dimethylphenoxy group, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 4-bromoacetophenone with 2-(2,6-dimethylphenoxy)acetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-pyridinecarbohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-thiophenecarbohydrazide
Uniqueness
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide stands out due to its specific combination of bromophenyl and dimethylphenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C18H19BrN2O2 |
|---|---|
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-12-5-4-6-13(2)18(12)23-11-17(22)21-20-14(3)15-7-9-16(19)10-8-15/h4-10H,11H2,1-3H3,(H,21,22)/b20-14+ |
Clé InChI |
RIPMUXFSHGOBHY-XSFVSMFZSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)Br |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide](/img/structure/B11555999.png)
![N-({N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11556010.png)

![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11556023.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11556026.png)

![2-(4-butylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11556034.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556037.png)
![N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}naphthalene-1-carboxamide](/img/structure/B11556041.png)
![2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B11556044.png)
![N-(2-ethoxyphenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11556055.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11556056.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11556062.png)
![(5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11556065.png)
